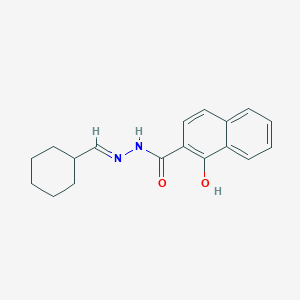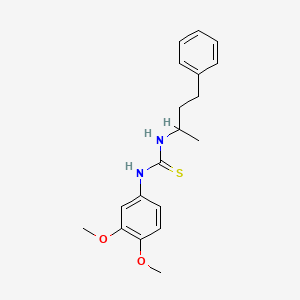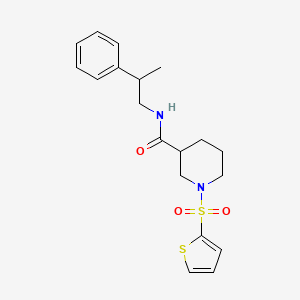![molecular formula C16H19NO3S B4839420 N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839420.png)
N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide
Overview
Description
N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide, also known as MPMS, is a chemical compound that has gained significant attention in the scientific community. MPMS is a sulfonamide derivative that has been used in various scientific research studies due to its unique properties. In
Scientific Research Applications
Herbicidal Ionic Liquids Synthesis
“N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide” is related to the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
Herbicidal Activity Testing
The herbicidal activity of the synthesized compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . This provides a practical application of the compound in agriculture, specifically in weed control.
Solvent for Biopolymers
Ionic liquids, which this compound is a part of, are used as solvents for biopolymers. They are involved in processes such as dissolving cellulose or extracting lignin from biomass, and transforming it into aromatic compounds .
Study of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
“N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide” has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.
Chemical Synthesis
Ionic liquids, which this compound is a part of, were initially an alternative to toxic solvents and were used in chemical synthesis . This makes the compound potentially useful in various chemical reactions where a solvent is needed.
Catalysis
Ionic liquids have been used in catalysis . Therefore, “N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide”, being part of ionic liquids, could potentially be used in catalytic processes in chemical reactions.
properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-14-7-9-16(10-8-14)20-12-11-17-21(18,19)13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJIQQIGQZZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4839350.png)

![2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
![1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine](/img/structure/B4839365.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
![1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)


![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)

